molecular formula C6H3F3N2O B111328 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde CAS No. 1333222-14-2

4-(Trifluoromethyl)pyrimidine-2-carbaldehyde

Cat. No. B111328
CAS RN: 1333222-14-2
M. Wt: 176.1 g/mol
InChI Key: HXJFWTMHUWQNEO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrimidine-2-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The trifluoromethyl group attached to the pyrimidine ring at the 4th position and the carbaldehyde group at the 2nd position make this compound a valuable intermediate for the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters, which leads to the formation of pyrido[2,3-d]pyrimidin-4-ones . Another method reported is the synthesis

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

One of the primary applications of 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde is in the field of organic synthesis, particularly in the synthesis of heterocyclic compounds. For instance, Bakulina et al. (2014) demonstrated the synthesis of condensed azines through reactions involving enamines, leading to the formation of pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives (Bakulina, Ivanov, Dar'in, & Lobanov, 2014). Similarly, Harutyunyan (2016) explored the condensation of pyrido[1,2-a]pyrimidine with aromatic aldehydes to synthesize fused polycyclic pyrimidines, highlighting the broad spectrum of biological activities these derivatives exhibit (Harutyunyan, 2016).

Material Science and Corrosion Inhibition

In material science, the derivatives of 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde have been investigated for their potential as corrosion inhibitors. Ech-chihbi et al. (2017) studied the inhibition performance of a synthesized organic compound, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, against the corrosion of carbon steel in hydrochloric acid solution. The study revealed that the compound acts as a mixed-type inhibitor, with its effectiveness well-described by the Langmuir isotherm model, demonstrating the relevance of pyrimidine derivatives in corrosion protection applications (Ech-chihbi, Belghiti, Salim, Oudda, Taleb, Benchat, Hammouti, & El-hajjaji, 2017).

Pharmaceutical Research

While explicitly excluding information related to drug use, dosage, and side effects, it's noteworthy that the chemistry of 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde and its derivatives finds extensive applications in pharmaceutical research. These compounds are precursors to a variety of biologically active molecules, with their modifications leading to compounds with potential antibacterial, fungicidal, and antiviral activities. This is evidenced by the synthesis and bioassay studies of 7-substituted pyrido[2,3-d]pyrimidines by Suresh et al. (2010), which demonstrated significant antimicrobial and antioxidant activities of these derivatives (Suresh, Lavanya, Vasu, Sudhakar, & Rao, 2010).

properties

IUPAC Name

4-(trifluoromethyl)pyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJFWTMHUWQNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591037
Record name 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)pyrimidine-2-carbaldehyde

CAS RN

1333222-14-2
Record name 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)pyrimidine-2-carbaldehyde
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